

# A Comparative Guide to the Pharmacokinetic Properties of Novel SHP2 Inhibitors

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## Compound of Interest

Compound Name: Shp2-IN-16

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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. Its role as a downstream signaling node for multiple receptor tyrosine kinases (RTKs) makes it a key player in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. This guide provides a comparative analysis of the pharmacokinetic (PK) properties of three novel allosteric SHP2 inhibitors: TNO155, RMC-4630, and IACS-13909, based on available preclinical and clinical data.

## Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of TNO155, RMC-4630, and IACS-13909. These parameters are crucial for evaluating the drugs' absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their efficacy and safety.

Parameter	TNO155 (Human)	RMC-4630 (Human)	IACS-13909 (Mouse, Rat, Dog)
T <sub>max</sub> (Time to Maximum Concentration)	~1.1 hours[1]	~0.5–2 hours	Not explicitly stated
T <sub>1/2</sub> (Half-life)	~34 hours[1]	Not explicitly stated	≥7 hours[2]
Bioavailability (%F)	Not explicitly stated	Orally bioavailable	>70%[2]
Clearance (Cl)	Not explicitly stated	Not explicitly stated	Low
Exposure	Near dose-proportional	Dose-dependent increases	Not explicitly stated
Dosing Schedule in Studies	Once or twice daily[1]	Daily and twice weekly	Once daily

## Detailed Experimental Protocols

Understanding the methodologies used to generate pharmacokinetic data is essential for accurate interpretation and comparison. Below are the detailed protocols for key experiments cited in this guide.

### Pharmacokinetic Analysis of TNO155 in Patients with Advanced Solid Tumors

**Study Design:** This was a first-in-human, open-label, dose-escalation and expansion trial (NCT03114319) in adult patients with advanced solid tumors.[1] TNO155 was administered orally at various dosing schedules.[1]

**Blood Sampling:** Serial blood samples were collected at pre-defined time points after TNO155 administration to characterize the plasma concentration-time profile.

**Bioanalytical Method:** Plasma concentrations of TNO155 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific details of the assay (e.g., LC column, mobile phases, mass transitions) are not publicly

available, such methods typically involve protein precipitation from plasma, followed by chromatographic separation and mass spectrometric detection.

**Pharmacokinetic Parameter Calculation:** Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and T<sub>1/2</sub>, from the plasma concentration-time data.

## Pharmacokinetic Analysis of RMC-4630 in Patients with RAS-Addicted Solid Cancers

**Study Design:** A Phase 1 clinical trial (RMC-4630-01) was conducted to evaluate the safety, tolerability, and pharmacokinetics of RMC-4630 in patients with advanced solid tumors harboring specific genomic mutations. The drug was administered orally on different schedules.

**Blood Sampling:** Plasma samples were collected at various time points after drug administration to determine the pharmacokinetic profile.

**Bioanalytical Method:** Plasma concentrations of RMC-4630 were measured using a validated LC-MS/MS method. Specific details of the analytical method are not detailed in the available public documents.

**Pharmacokinetic Parameter Calculation:** Pharmacokinetic parameters were calculated from the plasma concentration-time data to assess dose-proportionality and other key characteristics.

## Preclinical Pharmacokinetic Evaluation of IACS-13909

**Animal Models:** The pharmacokinetic properties of IACS-13909 were evaluated in mice, rats, and dogs.[\[2\]](#)

**Drug Administration and Sampling:** IACS-13909 was administered orally. Blood samples were collected at multiple time points post-administration.

**Bioanalytical Method:** Plasma concentrations of IACS-13909 were quantified using a validated LC-MS/MS method. The detailed protocol from the supplementary materials of the cited publication includes:

- **Sample Preparation:** Protein precipitation of plasma samples.

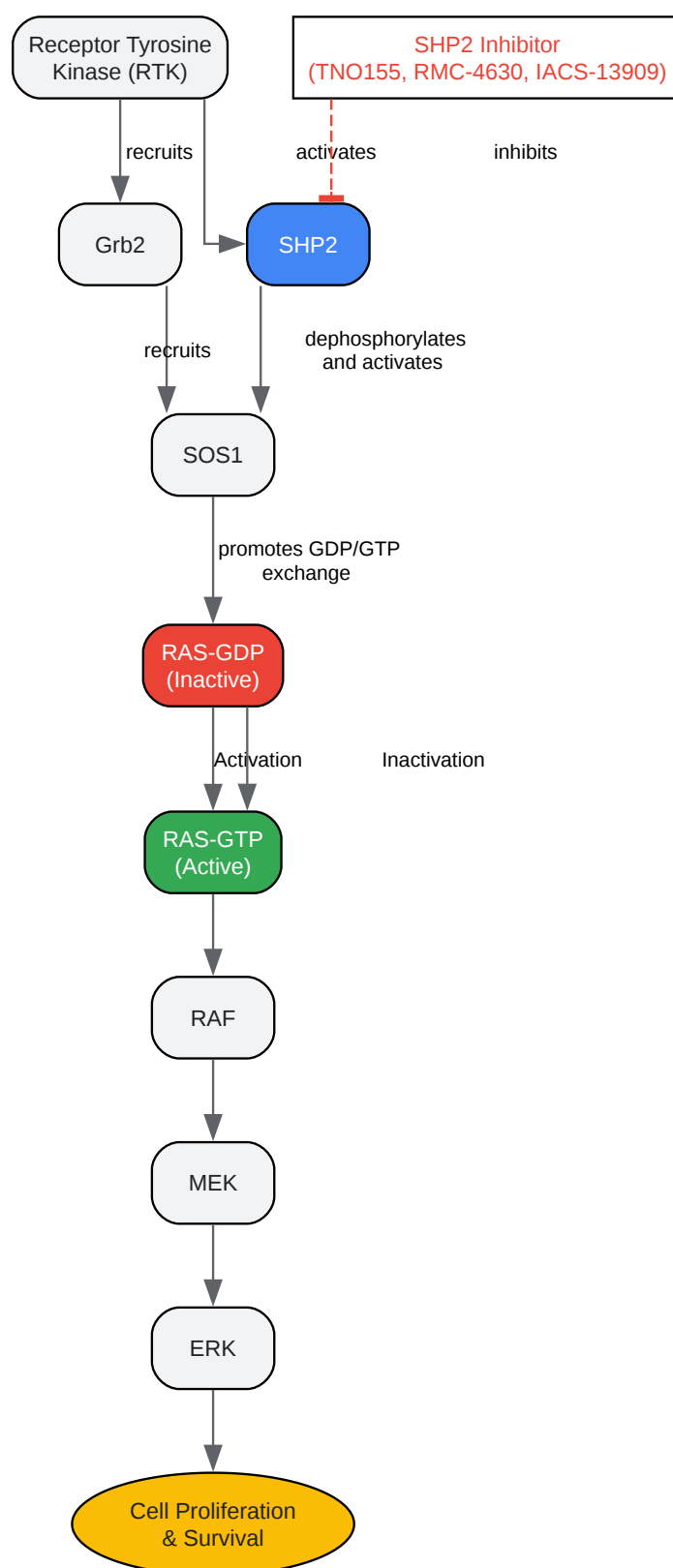
- **LC-MS/MS System:** A specific high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
- **Chromatography:** Separation was achieved on a C18 reverse-phase column with a gradient elution using specific mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- **Mass Spectrometry:** Detection was performed using multiple reaction monitoring (MRM) in positive ion mode, with specific precursor-to-product ion transitions for IACS-13909 and an internal standard.

**Pharmacokinetic Parameter Calculation:** Standard non-compartmental analysis was performed to determine pharmacokinetic parameters such as bioavailability, clearance, and half-life.[\[2\]](#)

## Visualizations

### SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is a key pathway for cell proliferation and survival.

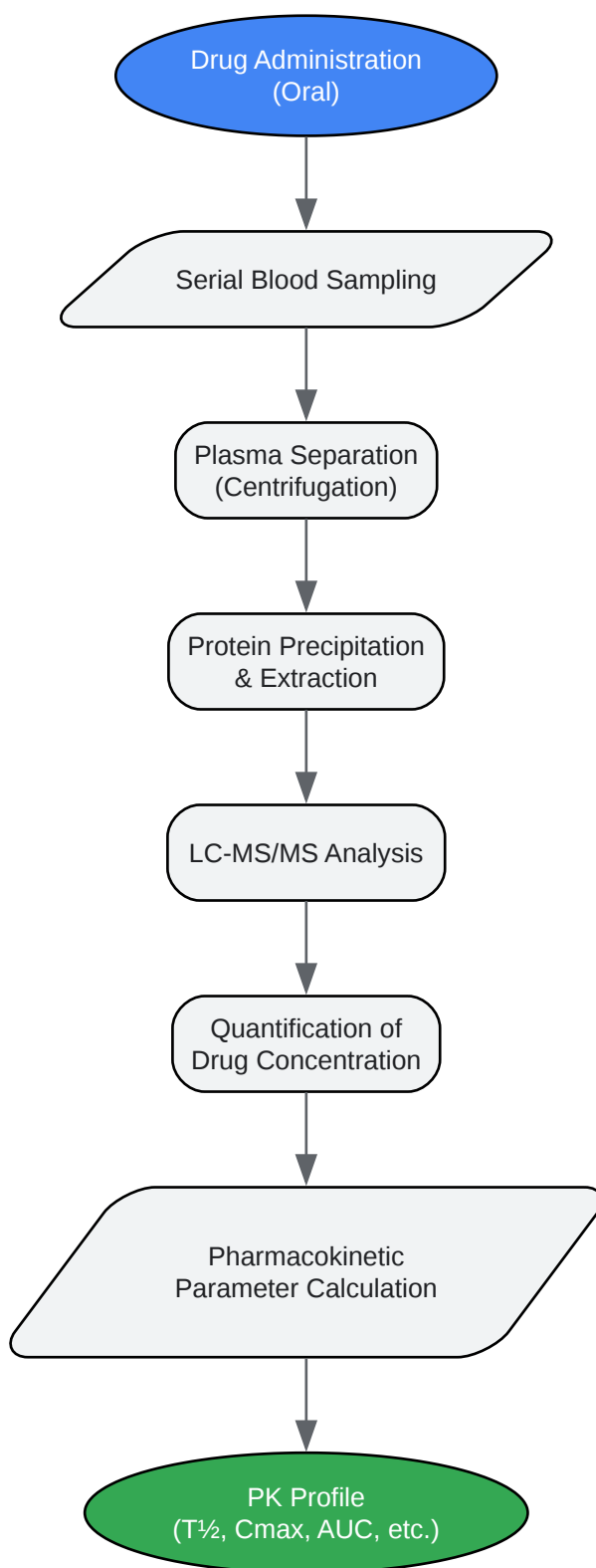


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Caption: The SHP2 signaling pathway and the point of intervention for SHP2 inhibitors.

## Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical workflow for evaluating the pharmacokinetic properties of a novel SHP2 inhibitor in a preclinical or clinical setting.



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Caption: A generalized workflow for a pharmacokinetic study of a small molecule inhibitor.

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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
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